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Introduction

Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease characterized by
the production of autoantibodies, formation of immune complexes, and subsequent
inflammation in various organs. The Janus kinase (JAK) / Signal Transducer and Activator of
Transcription (STAT) pathway is a critical mediator of cytokine signaling implicated in lupus
pathogenesis. SAR-20347 is a potent small-molecule dual inhibitor of Tyrosine Kinase 2 (Tyk2)
and Janus Kinase 1 (Jakl), key components of this pathway.[1] By inhibiting Tyk2 and Jak1,
SAR-20347 effectively modulates the signaling of pro-inflammatory cytokines such as
Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type | Interferons (IFN-a), all of which play a
significant role in the pathophysiology of SLE.[2][3]

These application notes provide a comprehensive overview of the use of SAR-20347 in
preclinical lupus models, including quantitative data from in vivo studies, detailed experimental
protocols, and visualizations of the relevant signaling pathways and workflows.

Data Presentation

In Vivo Efficacy of SAR-20347 in the (NZBxXNZW) F1
Mouse Model
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The (NZBxNZW) F1 hybrid mouse is a well-established spontaneous model of SLE that mirrors

key features of the human disease, including the development of autoantibodies against

double-stranded DNA (dsDNA) and hypergammaglobulinemia.[1][2] The following table

summarizes the key findings from a 6-week treatment study with SAR-20347 in 16-week-old

female (NZBxNZW) F1 mice.[1][4]

Key Cellular .
Treatment . Anti-dsDNA
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Signaling Pathways and Experimental Workflow
SAR-20347 Mechanism of Action: Inhibition of Tyk2/Jak1

Signaling
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SAR-20347 exerts its therapeutic effect by inhibiting the Tyk2 and Jakl kinases, which are
crucial for the signaling of several key cytokines involved in lupus pathogenesis. The diagram

below illustrates the points of inhibition within the IL-12/IL-23 and Type | IFN signaling
pathways.
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Caption: Mechanism of SAR-20347 in inhibiting Tyk2/Jak1l-mediated cytokine signaling.
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Experimental Workflow for Preclinical Evaluation in
Lupus Models

The following diagram outlines a typical experimental workflow for evaluating the efficacy of

SAR-20347 in a preclinical lupus model.
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Caption: Experimental workflow for evaluating SAR-20347 in preclinical lupus models.
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Experimental Protocols

In Vivo Administration of SAR-20347 in the (NZBxNZW)
F1 Mouse Model

Objective: To evaluate the in vivo efficacy of SAR-20347 in a spontaneous mouse model of
lupus.

Materials:

Female (NZBxNZW) F1 mice (e.g., 16 weeks of age)[4]

SAR-20347

Vehicle (e.g., 10% DMSO/90% PEG400, as used in other in vivo studies with SAR-20347)[5]

Oral gavage needles

Standard laboratory animal housing and monitoring equipment

Procedure:

Acclimate female (NZBxNZW) F1 mice to the facility for at least one week prior to the start of
the study.

o At 16 weeks of age, collect baseline serum samples via a submandibular or saphenous
bleed to measure total IgG and anti-dsDNA 1gG levels.[4]

« Randomize mice into treatment groups based on their baseline serum IgG levels to ensure
an even distribution of disease severity.[4]

e Prepare SAR-20347 formulations in the vehicle at the desired concentrations (e.g., 10, 25,
and 50 mg/kg).[4] The vehicle alone will serve as the control.

o Administer SAR-20347 or vehicle to the respective groups daily via oral gavage for a period
of 6 weeks.[1]

» Monitor the animals' body weight and general health status at least twice weekly.
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» At the end of the 6-week treatment period, collect terminal blood samples for serum analysis
and harvest spleens for cellular analysis.

Measurement of Anti-dsDNA IgG in Mouse Serum by
ELISA

Objective: To quantify the levels of anti-dsDNA IgG autoantibodies in mouse serum.

Materials:

e Mouse anti-dsDNA IgG ELISA kit (commercially available kits from various suppliers)[6][7][8]
e Mouse serum samples

* Microplate reader capable of measuring absorbance at 450 nm

Procedure (General Protocol, refer to manufacturer's instructions for specifics):

Prepare reagents and standards as per the kit manufacturer's instructions.
e Dilute mouse serum samples (e.g., 1:100) in the provided sample diluent buffer.[6]

e Add 100 pL of standards, controls, and diluted samples to the dsDNA-coated microplate
wells.

¢ Incubate the plate, typically for 1-2 hours at room temperature.[6]

e Wash the plate 3-5 times with the provided wash buffer.[6]

e Add 100 pL of HRP-conjugated anti-mouse IgG detection antibody to each well.
 Incubate the plate for 30-60 minutes at room temperature.[1]

e Wash the plate 3-5 times with wash buffer.

e Add 100 pL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until
a color change is observed.
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» Stop the reaction by adding 100 pL of stop solution to each well.
» Read the absorbance at 450 nm on a microplate reader.

o Calculate the concentration of anti-dsDNA IgG in the samples by comparing their
absorbance to the standard curve.

Flow Cytometric Analysis of Splenic Immune Cell
Populations

Obijective: To identify and quantify changes in splenic plasma cells, T follicular helper (Tth)
cells, and germinal center (GC) B cells.

Materials:

o Freshly harvested mouse spleens

e RPMI-1640 medium

o Fetal Bovine Serum (FBS)

e 70 um cell strainers[9]

» Red Blood Cell (RBC) Lysis Buffer[9]
o FACS buffer (e.g., PBS with 2% FBS)
» Fixable viability dye

» Fluorochrome-conjugated antibodies against mouse cell surface and intracellular markers
(see table below)

« Intracellular fixation and permeabilization buffers

Flow cytometer

Antibody Panel Suggestion:
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e Spleen Dissociation:

Target Fluorochrome Cell Population

CD19 or B220 e.g., FITC B cells

CD138 e.g., PE Plasma cells

GL7 e.g., PerCP-Cy5.5 Germinal Center B cells

CD95 (Fas) e.g., APC Germinal Center B cells

CD4 e.g., APC-Cy7 T helper cells

CXCR5 e.g., Bv421 T follicular helper cells

PD-1 e.g., BvV510 T follicular helper cells

Bcl6 e.g., Alexa Fluor 647 Tfollicular helper cells
(intracellular)

Procedure:

o Aseptically remove the spleen and place it in a petri dish with cold FACS buffer.

o Mechanically dissociate the spleen by mashing it through a 70 um cell strainer using the

plunger of a syringe.[9]

o Collect the single-cell suspension and centrifuge at 300-400 x g for 5-7 minutes.

o Resuspend the cell pellet in RBC lysis buffer and incubate for 5 minutes at room

temperature to lyse red blood cells.

o Neutralize the lysis buffer with an excess of FACS buffer and centrifuge again.

[¢]

e Staining:

Resuspend the splenocytes in FACS buffer and perform a cell count.

o Aliquot approximately 1-2 x 10”6 cells per tube.
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o Stain for viability using a fixable viability dye according to the manufacturer's protocol.
o Wash the cells with FACS buffer.

o Perform surface staining by adding a cocktail of antibodies against surface markers (e.g.,
CD19, B220, CD138, GL7, CD95, CD4, CXCR5, PD-1) and incubate for 20-30 minutes on
ice in the dark.[10][11]

o Wash the cells twice with FACS buffer.

o For intracellular staining (e.g., Bcl6), fix and permeabilize the cells using an appropriate
buffer system.

o Add the intracellular antibody and incubate for 30-45 minutes on ice in the dark.
o Wash the cells with permeabilization buffer and then with FACS bulffer.

o Resuspend the final cell pellet in FACS buffer for analysis.

o Data Acquisition and Analysis:
o Acquire data on a multicolor flow cytometer.

o Analyze the data using appropriate software. Gate on live, single cells, and then identify
the populations of interest based on their marker expression (e.g., Tth cells:
CD4+CXCR5+PD-1+; GC B cells: B220+GL7+CD95+; Plasma cells: B220-lowCD138+).

Conclusion

SAR-20347, as a dual inhibitor of Tyk2 and Jakl1, demonstrates a clear immunomodulatory
effect in a preclinical model of lupus by targeting key pathogenic cell populations. The provided
data and protocols offer a framework for researchers to further investigate the therapeutic
potential of SAR-20347 and similar molecules in the context of SLE and other autoimmune
diseases. These guidelines should be adapted and optimized based on specific experimental
goals and laboratory conditions.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.miltenyibiotec.com/US-en/applications/all-protocols/multicolor-flow-cytometric-analysis-of-b-cell-subsets-from-mouse-spleen.html
https://www.miltenyibiotec.com/US-en/applications/all-protocols/multicolor-flow-cytometric-analysis-of-t-cell-subsets-from-mouse-spleen.html
https://www.benchchem.com/product/b15612999?utm_src=pdf-body
https://www.benchchem.com/product/b15612999?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 4adi.com [4adi.com]

e 2. benchchem.com [benchchem.com]
o 3.researchgate.net [researchgate.net]
e 4. apps.dtic.mil [apps.dtic.mil]

¢ 5. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by
Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]

e 6. chondrex.com [chondrex.com]

e 7. Mouse anti-double stranded DNA antibody (IgG) Elisa Kit — AFG Scientific [afgsci.com]
o 8. creative-diagnostics.com [creative-diagnostics.com]

* 9. Mouse Spleen Cell Isolation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
e 10. miltenyibiotec.com [miltenyibiotec.com]

e 11. miltenyibiotec.com [miltenyibiotec.com]

 To cite this document: BenchChem. [Application Notes and Protocols: SAR-20347 in
Preclinical Models of Lupus]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15612999#application-of-sar-20347-in-lupus-
preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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